Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxyethyl, dimethyl, morpholinylsulfonyl, and pyrazolyl groups. Its unique structure makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core pyridine ring, followed by the introduction of the pyrazolyl and morpholinylsulfonyl groups. The final steps involve the esterification of the carboxylate groups with 2-methoxyethyl alcohol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. .
Scientific Research Applications
Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various disease models.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of Bis(2-methoxyethyl) 2,6-dimethyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in biological assays or therapeutic applications .
Properties
Molecular Formula |
C34H40N4O9S |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C34H40N4O9S/c1-23-29(33(39)46-20-18-43-3)31(30(24(2)35-23)34(40)47-21-19-44-4)28-22-38(26-8-6-5-7-9-26)36-32(28)25-10-12-27(13-11-25)48(41,42)37-14-16-45-17-15-37/h5-13,22,31,35H,14-21H2,1-4H3 |
InChI Key |
FERCSOMFEOQERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5)C(=O)OCCOC |
Origin of Product |
United States |
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